Sodium 2,5-dichloro-4-(4,5-dihydro-3-methyl-5-oxo-4-((3-((phenylsulphonyl)amino)phenyl)azo)-1H-pyrazol-1-yl)benzenesulphonate
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Overview
Description
Sodium 2,5-dichloro-4-(4,5-dihydro-3-methyl-5-oxo-4-((3-((phenylsulphonyl)amino)phenyl)azo)-1H-pyrazol-1-yl)benzenesulphonate is a complex organic compound with the molecular formula C16H12Cl2N4O7S2.2Na . It is also known by its IUPAC name, disodium 4,5-dichloro-2-{[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}benzenesulfonate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2,5-dichloro-4-(4,5-dihydro-3-methyl-5-oxo-4-((3-((phenylsulphonyl)amino)phenyl)azo)-1H-pyrazol-1-yl)benzenesulphonate involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of 2,5-dichloroaniline, followed by coupling with 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-yl]benzenesulfonic acid .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for yield and purity. The reactions are carried out in controlled environments to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium 2,5-dichloro-4-(4,5-dihydro-3-methyl-5-oxo-4-((3-((phenylsulphonyl)amino)phenyl)azo)-1H-pyrazol-1-yl)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can break down the azo linkage, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Sodium 2,5-dichloro-4-(4,5-dihydro-3-methyl-5-oxo-4-((3-((phenylsulphonyl)amino)phenyl)azo)-1H-pyrazol-1-yl)benzenesulphonate has several scientific research applications:
Chemistry: Used as a pigment in various chemical formulations.
Biology: Studied for its potential biological activities and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Widely used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of Sodium 2,5-dichloro-4-(4,5-dihydro-3-methyl-5-oxo-4-((3-((phenylsulphonyl)amino)phenyl)azo)-1H-pyrazol-1-yl)benzenesulphonate involves its interaction with molecular targets through its azo and sulfonate groups. These interactions can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Disodium 4,5-dichloro-2-{[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}benzenesulfonate .
- Pigment Yellow 183 .
Uniqueness
Sodium 2,5-dichloro-4-(4,5-dihydro-3-methyl-5-oxo-4-((3-((phenylsulphonyl)amino)phenyl)azo)-1H-pyrazol-1-yl)benzenesulphonate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in pigments and dyes .
Properties
CAS No. |
84434-54-8 |
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Molecular Formula |
C22H16Cl2N5NaO6S2 |
Molecular Weight |
604.4 g/mol |
IUPAC Name |
sodium;4-[4-[[3-(benzenesulfonamido)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonate |
InChI |
InChI=1S/C22H17Cl2N5O6S2.Na/c1-13-21(22(30)29(27-13)19-11-18(24)20(12-17(19)23)37(33,34)35)26-25-14-6-5-7-15(10-14)28-36(31,32)16-8-3-2-4-9-16;/h2-12,21,28H,1H3,(H,33,34,35);/q;+1/p-1 |
InChI Key |
XBDKVDCEXJLDDK-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)C4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
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